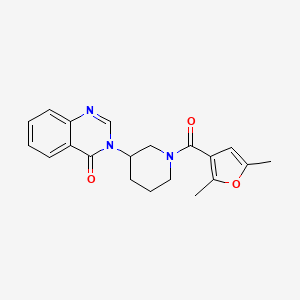

3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C20H21N3O3 and its molecular weight is 351.406. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic derivative of quinazoline, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Molecular Formula and Weight

- Molecular Formula : C17H20N2O3

- Molecular Weight : 300.35 g/mol

Structural Features

The compound features a quinazolinone core substituted with a piperidine ring and a dimethylfuran moiety, which may contribute to its biological activity. The presence of these functional groups is crucial for interaction with biological targets.

Recent studies suggest that quinazoline derivatives can act as inhibitors of key signaling pathways involved in cancer progression. Specifically, they may inhibit receptor tyrosine kinases (RTKs) such as c-Met and VEGFR-2, which are implicated in tumor growth and metastasis.

Inhibition Studies

- c-Met Inhibition : Compounds similar to this compound have demonstrated IC50 values in the low micromolar range against c-Met, indicating potent inhibitory activity .

- VEGFR-2 Inhibition : These compounds also exhibit significant inhibition of VEGFR-2, with some derivatives showing enhanced activity compared to established inhibitors like cabozantinib .

Cytotoxicity Assays

In vitro studies have shown that this compound exhibits selective cytotoxicity towards various cancer cell lines while sparing normal cells. Notably:

- HCT-116 Colon Cancer Cells : The compound induced apoptosis and cell cycle arrest at concentrations that were non-toxic to normal fibroblast cells (WI38), suggesting a favorable therapeutic index .

Pharmacokinetics and ADMET Profile

Preliminary in silico studies indicate that the compound has favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. High oral bioavailability and good solubility are predicted, making it a promising candidate for further development .

Study 1: Dual Inhibition of c-Met and VEGFR-2

A recent study synthesized several quinazoline derivatives and tested their biological activity against HCT-116 cells. The results showed that compounds with structural similarities to this compound exhibited significant inhibition of both c-Met and VEGFR-2 with IC50 values ranging from 0.052 to 0.084 µM. This dual inhibition resulted in reduced cell viability in cancer cell lines while maintaining lower toxicity to normal cells .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the SAR of quinazoline derivatives indicated that specific substitutions at the piperidine ring significantly affected the biological activity. The presence of the dimethylfuran moiety was found to enhance binding affinity to target proteins involved in tumorigenesis .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The amide and ester functionalities in the compound are susceptible to hydrolysis under acidic or basic conditions.

Mechanistic Insights :

-

The 2,5-dimethylfuran-3-carbonyl group undergoes nucleophilic acyl substitution, breaking the amide bond to release the carboxylic acid and amine intermediate.

-

Hydrolysis of ester groups (if present in analogs) proceeds via base-mediated saponification .

Oxidation Reactions

The furan ring and tertiary amine in the piperidine moiety are oxidation-prone sites.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Furan ring oxidation | KMnO₄, H₂O, 25°C, 3 hours | 2,5-Dimethyl-3-oxo-2,5-dihydrofuran-3-carbonyl derivative | |

| Amine oxidation | mCPBA, CH₂Cl₂, 0°C, 1 hour | N-Oxide of the piperidine ring |

Key Findings :

-

Oxidation of the furan ring yields diketone derivatives, altering electronic properties.

-

Piperidine N-oxidation enhances polarity without disrupting the quinazolinone core.

Substitution Reactions

The quinazolinone core participates in electrophilic and nucleophilic substitutions.

Structural Impact :

-

Halogenation at the C2 position enables cross-coupling reactions (e.g., Suzuki-Miyaura) .

-

Azide substitution facilitates click chemistry applications.

Cycloaddition Reactions

The furan ring may engage in Diels-Alder reactions under thermal conditions.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Diels-Alder reaction | Maleic anhydride, 120°C, 24 hours | Oxanorbornene-fused quinazolinone |

Limitations :

Biological Interaction Pathways

While not strictly chemical reactions, the compound interacts with biological targets via:

| Interaction | Target | Proposed Mechanism | References |

|---|---|---|---|

| Enzyme inhibition | Kinases or proteases | Hydrogen bonding with the quinazolinone core and hydrophobic interactions | |

| Receptor modulation | GPCRs | Piperidine and furan moieties acting as pharmacophores |

Experimental Considerations

Propiedades

IUPAC Name |

3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-13-10-17(14(2)26-13)19(24)22-9-5-6-15(11-22)23-12-21-18-8-4-3-7-16(18)20(23)25/h3-4,7-8,10,12,15H,5-6,9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQUXFILZWTGRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.